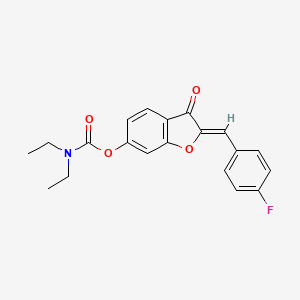

(Z)-2-(4-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate

Description

(Z)-2-(4-Fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate is a synthetic aurone derivative characterized by a benzofuran-3(2H)-one scaffold substituted with a 4-fluorobenzylidene group at the C2 position and a diethylcarbamate moiety at the C6 position. Aurones, a subclass of flavonoids, have gained attention for their anticancer properties, particularly their ability to inhibit tubulin polymerization by targeting the colchicine-binding site . The diethylcarbamate group enhances solubility and metabolic stability, while the 4-fluorobenzylidene substituent contributes to electronic modulation, improving binding affinity to tubulin . Preclinical studies suggest this compound exhibits low nanomolar potency in cancer cell lines and in vivo models, with reduced off-target toxicity compared to earlier analogs .

Properties

IUPAC Name |

[(2Z)-2-[(4-fluorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] N,N-diethylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FNO4/c1-3-22(4-2)20(24)25-15-9-10-16-17(12-15)26-18(19(16)23)11-13-5-7-14(21)8-6-13/h5-12H,3-4H2,1-2H3/b18-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYVNWCOJRFPOCV-WQRHYEAKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)F)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)F)/O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (Z)-2-(4-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate typically involves a multi-step process. The initial step often includes the formation of the benzofuran core, followed by the introduction of the fluorobenzylidene group. The final step involves the carbamate formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the compound. Industrial production methods may involve scaling up these reactions using continuous flow techniques to ensure consistency and efficiency.

Chemical Reactions Analysis

(Z)-2-(4-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.

Scientific Research Applications

(Z)-2-(4-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (Z)-2-(4-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For instance, it may act as an inhibitor of efflux pumps in bacteria, thereby enhancing the efficacy of antibiotics . The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Tubulin Binding

- Fluorobenzylidene vs. Pyridinyl/Indole-Methylene : The 4-fluorobenzylidene group in the target compound provides a balance of electron-withdrawing effects and steric compatibility, enabling stronger interactions with the colchicine-binding site compared to bulkier substituents like indole or pyridine in 5a and 5b .

- Diethylcarbamate vs. Acetate/Acetonitrile : The diethylcarbamate group improves pharmacokinetic properties, such as plasma stability and membrane permeability, over polar groups like acetate or acetonitrile .

Selectivity and Toxicity

- hERG Channel Inhibition: Unlike non-carbamate analogs, the diethylcarbamate moiety in the target compound minimizes hERG potassium channel blockade, reducing cardiac toxicity risks .

- Leukemia vs. Solid Tumors : While 5b shows dual activity against solid tumors and leukemia, the target compound’s fluorine substitution may enhance specificity for solid tumors .

Biological Activity

(Z)-2-(4-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, including mechanisms of action, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzofuran core with a fluorobenzylidene substituent and a diethylcarbamate moiety. Its chemical formula is C18H20FNO4, with a molecular weight of approximately 341.35 g/mol. The presence of the fluorine atom is hypothesized to enhance its pharmacological properties by increasing lipophilicity and potentially improving binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. Preliminary studies suggest that it may exert its effects through:

- Inhibition of Cancer Cell Proliferation : The compound has shown potential in inhibiting the growth of various cancer cell lines, including breast (MCF-7) and lung (A-549) adenocarcinoma cells.

- Antioxidant Activity : Initial assays indicate that it may possess antioxidant properties, possibly through scavenging free radicals or modulating oxidative stress pathways.

Cytotoxicity Studies

Cytotoxicity assays were conducted using the MTT assay method to evaluate the compound's effectiveness against human cancer cell lines. The results are summarized in Table 1.

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| This compound | MCF-7 | 6.40 ± 0.26 |

| This compound | A-549 | 22.09 ± 0.46 |

| Doxorubicin (control) | MCF-7 | 9.18 ± 1.12 |

| Doxorubicin (control) | A-549 | 15.06 ± 1.08 |

The compound exhibited significant cytotoxicity against both cell lines, with an IC50 value of 6.40 µg/mL for MCF-7 cells and 22.09 µg/mL for A-549 cells, indicating its potential as an anticancer agent.

Antioxidant Activity

In vitro assays were performed to assess the antioxidant capacity of the compound using DPPH radical scavenging and total antioxidant capacity assays. The findings indicated that the compound effectively reduced oxidative stress markers, suggesting its utility in combating oxidative damage in cells.

Case Studies

Recent studies have highlighted similar compounds within the benzofuran class that exhibit promising biological activities:

- Benzofuran Derivatives : Research has shown that modifications on the benzofuran nucleus can lead to enhanced anticancer properties and improved selectivity towards cancerous cells.

- Fluorinated Compounds : The introduction of fluorine has been associated with increased metabolic stability and bioavailability in drug design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.